molecular formula C21H10N4O6S B3872011 (E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile

(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No.: B3872011
M. Wt: 446.4 g/mol
InChI Key: WQVAQFABKUFXCH-VGOFMYFVSA-N
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Description

(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile is a complex organic compound that features a combination of chromen, thiazol, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

    Cyclization: The thiazol ring can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-cancer properties. Its ability to inhibit certain pathways involved in cancer cell proliferation makes it a promising compound for drug development.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with similar aromatic properties.

    Manganese(II) iodide: A compound with similar electronic properties but different applications.

    Thioesters: Compounds with similar functional groups but different reactivity profiles.

Uniqueness

What sets (E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile apart is its combination of chromen, thiazol, and nitrophenyl groups, which confer unique electronic and steric properties. These features make it particularly versatile for applications in drug discovery and materials science.

Properties

IUPAC Name

(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10N4O6S/c22-10-14(7-12-3-1-2-4-18(12)25(29)30)20-23-17(11-32-20)16-9-13-8-15(24(27)28)5-6-19(13)31-21(16)26/h1-9,11H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVAQFABKUFXCH-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Reactant of Route 3
(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Reactant of Route 4
(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Reactant of Route 5
(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(E)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile

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